1-(二氨基亚甲基)-3-(β-D-呋喃核糖基)脲苦味酸盐

描述

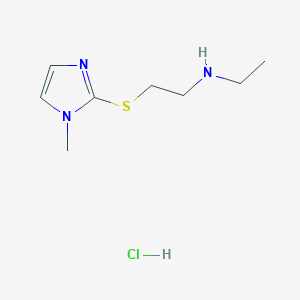

1-(Diaminomethylene)-3-(beta-D-ribofuranosyl)urea Picrate is a chemical compound with the CAS Number: 4336-46-3 and Linear Formula: C13H17N7O12 . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular formula of 1-(Diaminomethylene)-3-(beta-D-ribofuranosyl)urea Picrate is C7 H14 N4 O5 . C6 H3 N3 O7 . The molecular weight is 463.31 .Physical and Chemical Properties Analysis

1-(Diaminomethylene)-3-(beta-D-ribofuranosyl)urea Picrate is a white to brown solid . It should be stored at -20°C .科学研究应用

氢键和晶体结构

- 氢键网络:该化合物在其晶体结构中形成氢键网络,重点是离子键和氢键相互作用。这对于理解该化合物在不同状态下的性质至关重要 (Janczak & Perpétuo,2010)。

- 晶体学分析:对相关化合物结构的研究突出了某些分子成分的平面性和氢键,提供了对类似化合物结构行为的见解 (Sutton & Cody,1989)。

分子相互作用和性质

- 呋喃核糖-吡喃核糖异构化:对结构相似的还原嘧啶和环状脲核糖的研究显示了异构化过程及其影响,为理解 1-(二氨基亚甲基)-3-(β-D-呋喃核糖基)脲苦味酸盐中的类似反应提供了基础 (Kelley 等,1986)。

- 氧化产物:对相关化合物 1-(二氨基亚甲基)硫脲的氧化产物进行的研究揭示了分子氢键链和潜在合成途径的信息,这与理解 1-(二氨基亚甲基)-3-(β-D-呋喃核糖基)脲苦味酸盐的氧化行为有关 (Hołyńska & Kubiak,2008)。

安全和危害

作用机制

Mode of Action

It is known that the compound is a derivative of ribofuranosyl , which suggests that it may interact with its targets in a similar manner to other ribofuranosyl derivatives. These interactions could lead to changes in the target’s function or activity, but further studies are required to confirm this.

Biochemical Pathways

Given its structural similarity to other ribofuranosyl derivatives , it may be involved in similar biochemical pathways. These could include pathways related to nucleic acid metabolism, given the role of ribofuranosyl compounds in the synthesis of nucleotides.

Pharmacokinetics

It is known that ribofuranosyl derivatives can exhibit good bioavailability

Result of Action

It is known that ribofuranosyl derivatives can have potent biological activities

生化分析

Biochemical Properties

1-(Diaminomethylene)-3-(beta-D-ribofuranosyl)urea Picrate plays a crucial role in biochemical reactions, particularly in the context of nucleoside analogs. It interacts with enzymes such as ribonucleotide reductase and DNA polymerase, influencing the synthesis and repair of DNA. The compound’s ribofuranosyl group allows it to mimic natural nucleosides, enabling it to be incorporated into nucleic acids. This incorporation can lead to the inhibition of DNA synthesis and repair, making it a potential candidate for antiviral and anticancer therapies .

Cellular Effects

The effects of 1-(Diaminomethylene)-3-(beta-D-ribofuranosyl)urea Picrate on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can induce apoptosis in cancer cells by disrupting DNA synthesis and repair mechanisms. Additionally, it can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis .

Molecular Mechanism

At the molecular level, 1-(Diaminomethylene)-3-(beta-D-ribofuranosyl)urea Picrate exerts its effects through several mechanisms. It binds to the active sites of enzymes involved in DNA synthesis, such as ribonucleotide reductase and DNA polymerase, inhibiting their activity. This inhibition prevents the synthesis of deoxyribonucleotides, which are essential for DNA replication and repair. Furthermore, the compound can be incorporated into DNA, leading to the formation of abnormal DNA structures that trigger cell death pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Diaminomethylene)-3-(beta-D-ribofuranosyl)urea Picrate change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of DNA synthesis and prolonged cell cycle arrest. These effects are particularly evident in in vitro studies, where the compound’s stability and activity can be closely monitored .

Dosage Effects in Animal Models

The effects of 1-(Diaminomethylene)-3-(beta-D-ribofuranosyl)urea Picrate vary with different dosages in animal models. At low doses, the compound can effectively inhibit DNA synthesis and induce apoptosis in cancer cells without causing significant toxicity. At higher doses, it can lead to adverse effects such as bone marrow suppression and gastrointestinal toxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

1-(Diaminomethylene)-3-(beta-D-ribofuranosyl)urea Picrate is involved in several metabolic pathways, particularly those related to nucleoside metabolism. It interacts with enzymes such as ribonucleotide reductase and DNA polymerase, influencing the synthesis and degradation of nucleotides. The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and redox status .

Transport and Distribution

Within cells and tissues, 1-(Diaminomethylene)-3-(beta-D-ribofuranosyl)urea Picrate is transported and distributed through various mechanisms. It can be taken up by nucleoside transporters and distributed to different cellular compartments. The compound’s ribofuranosyl group facilitates its interaction with transporters and binding proteins, influencing its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of 1-(Diaminomethylene)-3-(beta-D-ribofuranosyl)urea Picrate is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can accumulate in the nucleus, where it interacts with DNA and DNA-associated proteins, exerting its effects on DNA synthesis and repair .

属性

IUPAC Name |

1-(diaminomethylidene)-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]urea;2,4,6-trinitrophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4O5.C6H3N3O7/c8-6(9)11-7(15)10-5-4(14)3(13)2(1-12)16-5;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-5,12-14H,1H2,(H5,8,9,10,11,15);1-2,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTONSOUBEUPEOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C(C1C(C(C(O1)NC(=O)N=C(N)N)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N7O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30310846 | |

| Record name | NSC232826 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30310846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4336-46-3 | |

| Record name | NSC232826 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232826 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC232826 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30310846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。